An In-depth Technical Guide on 3-formyl-4-oxo-4H-chromen-7-yl acetate (CAS: 42059-49-4)
An In-depth Technical Guide on 3-formyl-4-oxo-4H-chromen-7-yl acetate (CAS: 42059-49-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-formyl-4-oxo-4H-chromen-7-yl acetate, also known as 7-acetoxy-3-formylchromone, is a derivative of the versatile 3-formylchromone scaffold. While specific research on this particular derivative is limited, the broader class of 3-formylchromones has garnered significant scientific interest due to their diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of 3-formyl-4-oxo-4H-chromen-7-yl acetate, drawing upon data from closely related analogues. Experimental protocols for the synthesis and biological evaluation of 3-formylchromone derivatives are detailed, and available quantitative data are presented for comparative analysis. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the potential of this compound class and providing the necessary technical information for further investigation.
Chemical and Physical Properties
3-formyl-4-oxo-4H-chromen-7-yl acetate is a small organic molecule with the following key identifiers:
| Property | Value |
| CAS Number | 42059-49-4 |
| Molecular Formula | C₁₂H₈O₅ |
| Molecular Weight | 232.19 g/mol |
| Alternate Name | 7-acetoxy-3-formylchromone |
| Canonical SMILES | CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C=O |
| InChI Key | FSMYWBQIMDSGQP-UHFFFAOYSA-N |
Synthesis
The synthesis of 3-formyl-4-oxo-4H-chromen-7-yl acetate would typically start from a hydroxylated chromone precursor. A general synthetic approach involves the acetylation of a hydroxyl group at the 7-position of the chromone ring. The core 3-formylchromone scaffold can be synthesized via various methods, a common one being the Vilsmeier-Haack reaction.
A plausible synthetic pathway is outlined below:
Caption: Plausible synthetic pathway for 3-formyl-4-oxo-4H-chromen-7-yl acetate.
Experimental Protocol: General Synthesis of 3-Formylchromones
This protocol is adapted from methodologies used for similar chromone derivatives.
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Synthesis of 7-Hydroxy-4-oxo-4H-chromone:
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To a solution of resorcinol in a suitable solvent (e.g., pyridine), slowly add acetic anhydride at a controlled temperature (e.g., 0-5°C).
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The reaction mixture is then heated and stirred for several hours.
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Upon completion, the mixture is poured into ice-water to precipitate the product.
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The solid is filtered, washed, and can be recrystallized from a suitable solvent like ethanol.
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Formylation to 7-Hydroxy-3-formyl-4-oxo-4H-chromone (Vilsmeier-Haack Reaction):
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A mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is prepared at low temperature to form the Vilsmeier reagent.
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The synthesized 7-hydroxy-4-oxo-4H-chromone is then added to the Vilsmeier reagent.
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The reaction mixture is heated and stirred.
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After the reaction is complete, it is carefully quenched with ice-water and neutralized to precipitate the formylated product.
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The product is collected by filtration, washed, and dried.
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Acetylation to 3-formyl-4-oxo-4H-chromen-7-yl acetate:
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The 7-hydroxy-3-formyl-4-oxo-4H-chromone is dissolved in a solvent like pyridine.
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Acetic anhydride is added dropwise at a cool temperature.
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The mixture is stirred at room temperature for an extended period (e.g., 24 hours).
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The final product is isolated by precipitation in ice-water, followed by filtration, washing, and drying.
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Biological Activities and Potential Applications
The 3-formylchromone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of an electron-withdrawing formyl group at the C-3 position makes these molecules potential Michael acceptors, which can contribute to their biological effects.
Cytotoxic Activity
A study by Kawase et al. (2007) investigated the cytotoxic activity of various 3-formylchromone derivatives against human tumor cell lines and normal human cells. While 3-formyl-4-oxo-4H-chromen-7-yl acetate was not explicitly tested, the data for related compounds provide valuable insights into the structure-activity relationship.
Table 1: Cytotoxic Activity of Selected 3-Formylchromone Derivatives
| Compound | R¹ | R² | R³ | CC₅₀ (μM) vs. HSC-2 (Oral Squamous Carcinoma) |
| FC1 | H | H | H | 89 |
| FC2 | CH₃ | H | H | 47 |
| FC3 | OCH₃ | H | H | 42 |
| FC6 | F | H | H | 35 |
| FC7 | Cl | H | H | 29 |
| FC8 | Br | H | H | 48 |
| FC9 | Cl | CH₃ | H | 28 |
| FC10 | Cl | H | Cl | 42 |
CC₅₀: 50% cytotoxic concentration
The data suggests that substitutions on the chromone ring significantly influence cytotoxic activity.
Anti-Inflammatory Activity
Several 3-formylchromone derivatives have been reported to possess anti-inflammatory properties. Their mechanism of action is thought to involve the inhibition of inflammatory mediators.
Other Potential Activities
Derivatives of the 3-formylchromone scaffold have also been investigated for:
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Anti-Helicobacter pylori activity
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Urease inhibition
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Antiviral activity
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Antifungal activity
Experimental Protocols for Biological Assays
The following are generalized protocols based on the study by Kawase et al. (2007) for the evaluation of 3-formylchromone derivatives.
Cytotoxicity Assay (MTT Assay)
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Cell Culture: Human tumor cell lines (e.g., HSC-2, HL-60) and normal human cells (e.g., HGF) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
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Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and incubated for 24 hours.
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Compound Treatment: The test compounds are dissolved in DMSO and diluted with the culture medium to various concentrations. The cells are then treated with these dilutions for 48 hours.
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MTT Staining: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours.
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Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.
Caption: Workflow for the MTT-based cytotoxicity assay.
Urease Inhibition Assay
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Reaction Mixture: A reaction mixture containing urease solution and the test compound at various concentrations is prepared in a phosphate buffer.
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Incubation: The mixture is pre-incubated at a specific temperature (e.g., 37°C).
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Substrate Addition: A solution of urea is added to start the enzymatic reaction.
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Ammonia Quantification: The amount of ammonia produced is determined using a suitable method, such as the indophenol method, by measuring the absorbance at a specific wavelength (e.g., 625 nm).
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Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
Potential Mechanism of Action
The α,β-unsaturated aldehyde (the formyl group at C-3 conjugated to the C-2/C-3 double bond) in the 3-formylchromone core makes it a potential Michael acceptor. This reactivity allows it to form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. This covalent modification can lead to the inhibition of enzyme activity or disruption of protein function, which may underlie the observed biological effects.
Caption: Proposed Michael addition mechanism of 3-formylchromones.
Conclusion
3-formyl-4-oxo-4H-chromen-7-yl acetate belongs to a class of compounds with significant therapeutic potential. While direct biological data for this specific molecule is not extensively available, the research on related 3-formylchromone derivatives provides a strong rationale for its investigation as a potential cytotoxic, anti-inflammatory, or antimicrobial agent. The synthetic routes are accessible, and established protocols for biological evaluation are available. This technical guide consolidates the existing knowledge on the 3-formylchromone scaffold and provides a framework for future research into the specific properties and applications of 3-formyl-4-oxo-4H-chromen-7-yl acetate. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its efficacy and safety in preclinical models.
